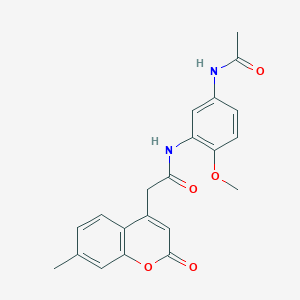

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-12-4-6-16-14(10-21(26)28-19(16)8-12)9-20(25)23-17-11-15(22-13(2)24)5-7-18(17)27-3/h4-8,10-11H,9H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUCCYYLNNFLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C21H20N2O5

- Molecular Weight : 380.4 g/mol

- CAS Number : 919760-93-3

The compound operates through multiple mechanisms, primarily involving enzyme inhibition and receptor modulation. It has been shown to interact with various molecular targets, leading to significant biological responses:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for its therapeutic effects.

- Receptor Modulation : It interacts with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

- Cell Viability Assays : In vitro studies have shown that this compound effectively reduces the viability of cancer cell lines, including glioma and breast cancer cells. For instance, a study reported an IC50 value of 15 µM against glioma cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties:

- Inhibition of Pathogens : It has been tested against several bacterial strains, showing significant inhibitory effects. For example, it displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Case Studies and Research Findings

- Study on Glioma Cells :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

To highlight its efficacy, a comparison with related compounds is presented in Table 1:

| Compound Name | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | 15 | Yes | Effective against glioma cells |

| Compound A | 25 | No | Less effective in vitro |

| Compound B | 30 | Yes | Higher cytotoxicity observed |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Coumarin-Linked Acetamide Derivatives

(a) Coumarin-Acetohydrazides ()

Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) share the coumarin core but differ in the linker (acetohydrazide vs. acetamide) and substituents (nitrobenzylidene vs. methoxyphenyl).

(b) MAO-B Inhibitors ()

The compound N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (IC₅₀ = 0.028 µM for MAO-A) demonstrates high selectivity for monoamine oxidases. Unlike the target compound, its pyrazoloquinoxaline core replaces coumarin, highlighting how heterocyclic systems dictate enzyme specificity. The target’s coumarin moiety may instead favor kinase or cholinesterase inhibition .

Phenoxy and Pyridazinone Acetamides

(a) FPR Agonists ()

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as mixed FPR1/FPR2 ligands. The pyridazinone ring enables distinct receptor interactions compared to the coumarin system. Both compounds share acetamide linkers, but the target’s methoxyphenyl group may reduce off-target effects observed in mixed ligands .

(b) Anticancer Phenoxy Acetamides ()

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) show potent activity against HCT-116 and MCF-7 cancer cells. The quinazoline-sulfonyl group enhances DNA intercalation, whereas the target’s coumarin could mediate topoisomerase inhibition or antioxidant effects .

Structural Analogues with Modified Aromatic Systems

(a) N-Substituted 2-Arylacetamides ()

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibits conformational flexibility due to rotational freedom in the acetamide linker. Crystallographic studies reveal hydrogen-bonded dimers (R₂²(10) motif), a feature likely shared by the target compound given its planar acetamide group .

(b) Triazole-Benzothiazole Acetamides ()

Triazole-linked acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) inhibit MAO-B and BChE. The target’s coumarin system may offer broader polypharmacology due to coumarin’s multifunctional bioactivity .

Pharmacological Potential and Challenges

While direct activity data for the target compound is absent, structural analogs suggest:

- Enzyme inhibition : Coumarin-acetamides may target AChE, BChE, or kinases.

- Anticancer activity: Phenoxy acetamides () support coumarin derivatives’ relevance in oncology .

- Toxicity: Limited data () underscores the need for thorough toxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.